Cas no 142646-43-3 (8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol)
142646-43-3 structure
Product Name:8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol
Numero CAS:142646-43-3
MF:C20H18O6
MW:354.353326320648
CID:2024740
PubChem ID:87839762
Update Time:2025-06-07
8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol
- AKOS040762720
- 8-(1,1-Dimethyl-2-propenyl)kaempferol
- 142646-43-3
- SCHEMBL5470933
-
- Inchi: 1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3
- Chiave InChI: GHPQDENIZBUDAA-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC(=CC=2)O)=C(C(C2=C(C=C(C(=C12)C(C=C)(C)C)O)O)=O)O
Proprietà calcolate
- Massa esatta: 354.11033829g/mol
- Massa monoisotopica: 354.11033829g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 601
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 107Ų
8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5519-5mg |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN5519-5 mg |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN5519-1 mL * 10 mM (in DMSO) |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN5519-1 ml * 10 mm |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| TargetMol Chemicals | TN5519-5mg |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 5mg |
¥ 3710 | 2024-07-24 | ||
| TargetMol Chemicals | TN5519-1 ml * 10 mm |
8-(1,1-Dimethyl-2-propenyl)kaempferol |
142646-43-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-24 |
8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
142646-43-3 (8-C-(1,1-Dimethyl-2-propen-1-yl)kaempferol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti